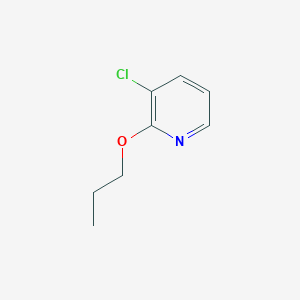
3-Chloro-2-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-propoxypyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by a chlorine atom and a propoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-propoxypyridine typically involves the reaction of 3-chloropyridine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 2-position with the propoxy group. The general reaction scheme is as follows:
3-Chloropyridine+Propyl AlcoholBase, Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the reaction rate and yield. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-propoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Nucleophilic Substitution: Products include 3-amino-2-propoxypyridine, 3-thio-2-propoxypyridine, and 3-alkoxy-2-propoxypyridine.
Oxidation: Products include 3-chloro-2-pyridinecarboxaldehyde and 3-chloro-2-pyridinecarboxylic acid.
Reduction: Products include 3-chloro-2-propoxypiperidine.
Scientific Research Applications
3-Chloro-2-propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propoxy group and chlorine atom contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
3-Chloropyridine: Lacks the propoxy group, making it less versatile in certain chemical reactions.
2-Chloropyridine: The chlorine atom is at the 2-position, leading to different reactivity and applications.
3-Bromo-2-propoxypyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 3-Chloro-2-propoxypyridine is unique due to the presence of both a chlorine atom and a propoxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-2-propoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZIGSNVRWBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

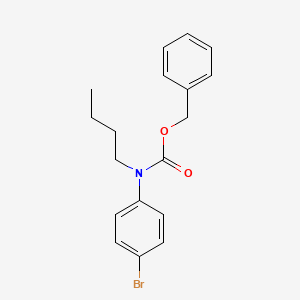
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
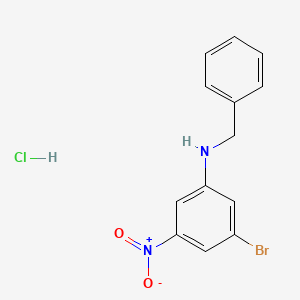
![4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029219.png)
![4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029223.png)
![tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate](/img/structure/B8029224.png)
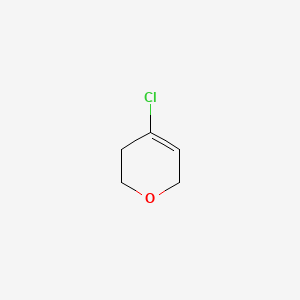
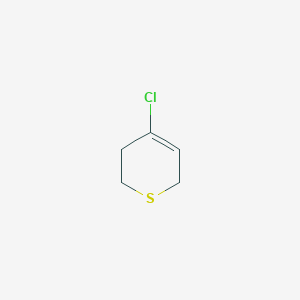
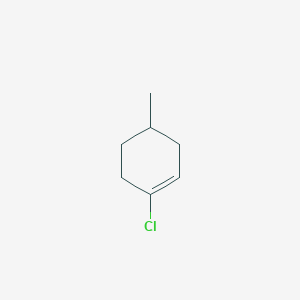
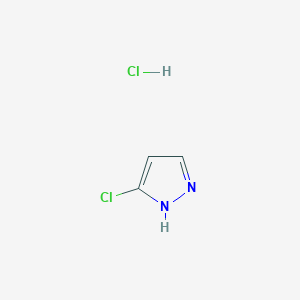
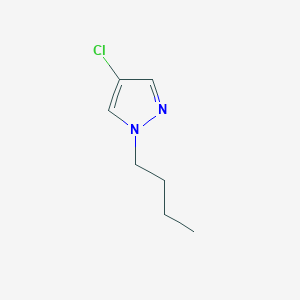
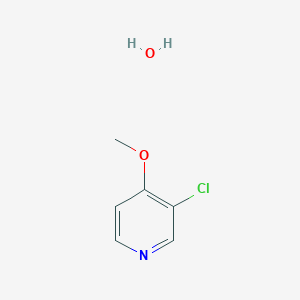
![2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8029276.png)
